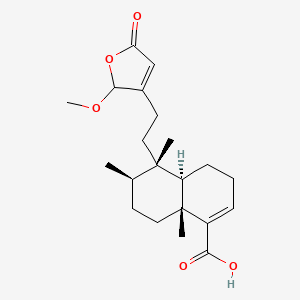

Dodovislactone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodovislactone B is a natural product isolated from the aerial parts of the plant Dodonaea viscosa . It belongs to the class of diterpenoids and has a molecular formula of C21H30O5 . This compound has garnered interest due to its various biological activities, including anti-inflammatory, antioxidant, and antibacterial properties .

Métodos De Preparación

The preparation of Dodovislactone B is primarily achieved through extraction from Dodonaea viscosa . The synthetic routes and reaction conditions for this compound are not widely reported in the literature . it is known that the compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone

Análisis De Reacciones Químicas

Dodovislactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Dodovislactone B has several scientific research applications across various fields:

Mecanismo De Acción

The mechanism of action of Dodovislactone B involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the growth and development of certain organisms, such as the larvae of C. rapae. The compound’s antibacterial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms. Additionally, its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Dodovislactone B is structurally similar to other diterpenoids isolated from Dodonaea viscosa, such as Dodovislactone A . this compound is unique in its specific biological activities and molecular structure. Similar compounds include:

Dodovislactone A: Another diterpenoid from Dodonaea viscosa with similar biological activities.

Dodovisones A-D: Isoprenylated flavonoids from the same plant, which also exhibit various biological activities.

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a compound of significant interest in scientific research.

Actividad Biológica

Dodovislactone B is a secondary metabolite derived from the plant Dodonaea viscosa, known for its diverse biological activities, including antioxidant , antimicrobial , and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a lactone and has been identified as a significant bioactive compound in various studies. Its chemical structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The antioxidant activity is believed to be due to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals, neutralizing them.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.

- Study Findings : In vitro assays have shown that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

- Cell Lines Tested : Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- Mechanism : The compound appears to modulate several signaling pathways involved in cell survival and apoptosis, including the activation of caspases.

Case Studies

-

In Vivo Studies on Antioxidant Effects :

A study evaluated the protective effects of this compound against carbon tetrachloride (CCl4)-induced oxidative stress in rats. The results indicated that administration of this compound significantly restored levels of liver enzymes and antioxidant markers compared to control groups. -

Antimicrobial Efficacy :

A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.

Propiedades

IUPAC Name |

(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZIMPKKBJIMEN-RFZNXHICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.